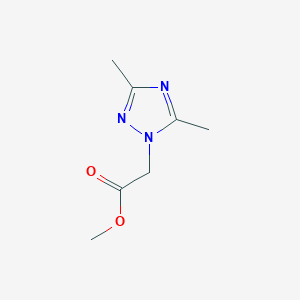![molecular formula C20H22ClN3O2 B2549211 N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-87-9](/img/structure/B2549211.png)
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide" is a structurally complex molecule that is likely to have significant pharmacological properties due to the presence of a benzimidazole core, which is a common feature in many biologically active compounds. The chlorophenoxy and acetamide groups attached to this core suggest potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids, followed by N-alkylation to introduce various substituents . For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, was achieved using a simple method and the structure was confirmed by various spectroscopic methods . Similarly, novel benzimidazole derivatives with antioxidant properties were synthesized and their structures were confirmed by NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, the crystal structure of a related compound, methyl 4′-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, was determined by single-crystal X-ray diffraction, revealing the spatial arrangement of the substituents and the dihedral angles between different groups . This information is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, depending on the functional groups present. The chloromethyl group, for example, is a reactive site that can be used for further functionalization . The presence of an acetamide group also suggests potential for hydrolysis or nucleophilic substitution reactions, which could be relevant in the metabolism of the compound in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. The introduction of a chlorophenoxy group could affect the lipophilicity of the compound, potentially altering its pharmacokinetic profile . The acetamide moiety could contribute to hydrogen bonding, as seen in the crystal structure of a related compound where N-H...O hydrogen bonds formed inversion dimers .
Aplicaciones Científicas De Investigación
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole and its derivatives are recognized for their broad spectrum of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. The versatility of the Mannich reaction in organic synthesis allows for the creation of N-methyl derivatives and various drug molecules, highlighting the significance of benzimidazole derivatives in medicine. Their diverse chemical composition enables the development of new therapeutic agents with enhanced efficacy and reduced toxicity, underscoring their importance in drug discovery and development processes (B Vasuki, N Mahadevan, M Vijayabaskaran, K Mohanapriya, P Kosilamani, K. Balaji, P Tamilselvan, R Sambathkumar, 2021).
Environmental Impact of Benzimidazole-Based Compounds
The environmental persistence and potential ecotoxicological effects of benzimidazole-based compounds, particularly as emerging contaminants, have garnered attention. Studies have shown that certain benzimidazole derivatives can exhibit weak endocrine-disrupting capabilities, raising concerns about their long-term effects on aquatic ecosystems and human health. Research focusing on the occurrence, fate, and behavior of such compounds in aquatic environments is critical for understanding their environmental impact and guiding regulatory and mitigation strategies (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Research Applications in Drug Development
The exploration of benzimidazole derivatives extends to their application in drug development, particularly in targeting NMDA receptors for the treatment of schizophrenia and other neurological disorders. The strategic modulation of glutamatergic transmission through benzimidazole-based compounds offers a promising avenue for developing novel therapeutics aimed at improving the specificity and efficacy of treatments for complex brain disorders (K. Hashimoto, 2014).
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzimidazole derivatives have been reported to have a wide range of biological effects due to their diverse pharmacological activities .
Propiedades
IUPAC Name |
N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-15(25)23(2)14-20-22-18-6-3-4-7-19(18)24(20)12-5-13-26-17-10-8-16(21)9-11-17/h3-4,6-11H,5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMKCVCZBNSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)



![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)